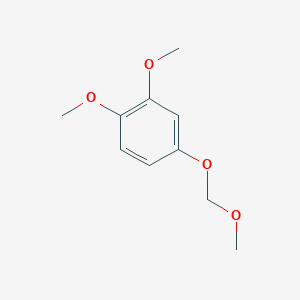

1,2-Dimethoxy-4-(methoxymethoxy)benzene

説明

1,2-Dimethoxy-4-(methoxymethoxy)benzene (C₁₀H₁₄O₄, MW: 198.22 g/mol) is a benzene derivative with three substituents: two methoxy (-OCH₃) groups at positions 1 and 2, and a methoxymethoxy (-OCH₂OCH₃) group at position 4. This compound is synthesized via reactions involving lignin model compounds in supercritical methanol, where demethoxylation and rearrangement processes occur .

特性

IUPAC Name |

1,2-dimethoxy-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMQAWBNJRXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1,2-Dimethoxy-4-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methoxy-protected intermediates, which are then subjected to further reactions to introduce the desired functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

化学反応の分析

1,2-Dimethoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products with altered functional groups.

Substitution: The compound can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

科学的研究の応用

1,2-Dimethoxy-4-(methoxymethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.

Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

Industry: It may be utilized in the production of specialty chemicals, polymers, and other industrial materials.

作用機序

The mechanism of action of 1,2-Dimethoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and effects

類似化合物との比較

Structural and Functional Group Variations

The following compounds share the 1,2-dimethoxybenzene (veratrole) core but differ in the substituent at position 4:

Physicochemical Properties

- Boiling Points: Methyleugenol has a high boiling point (244°C at 760 mmHg) due to its allyl group and molecular weight . The methoxymethoxy derivative likely has a comparable or higher boiling point owing to increased oxygen content.

- Solubility: Methyleugenol is soluble in ethanol, ether, and chloroform but insoluble in water .

- Stability: Methyleugenol degrades upon air exposure, darkening and thickening . The methoxymethoxy derivative’s stability under similar conditions is unstudied but may vary due to substituent reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dimethoxy-4-(methoxymethoxy)benzene?

- Methodology :

- Stepwise Protection : Begin with 1,2-dihydroxybenzene (catechol). Protect the hydroxyl groups sequentially using methoxymethyl chloride (MOM-Cl) under inert conditions (e.g., N₂ atmosphere). Use a base like triethylamine to neutralize HCl byproducts .

- Electrophilic Substitution : Introduce the methoxymethoxy group via Friedel-Crafts alkylation or Mitsunobu reaction, ensuring regioselectivity at the para position. Monitor reaction progress via TLC or HPLC .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS or NMR (>95% purity) .

Q. How can the structure of 1,2-Dimethoxy-4-(methoxymethoxy)benzene be unambiguously characterized?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to identify methoxy (δ ~3.8–3.9 ppm) and methoxymethoxy (δ ~5.0–5.3 ppm) groups. Compare with reference spectra of similar veratrole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 226.1066 (calculated for C₁₁H₁₄O₄). Fragmentation patterns should align with methoxymethoxy cleavage .

- IR Spectroscopy : Detect C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage?

- Storage Protocol :

- Store in amber vials under inert gas (Ar or N₂) at –20°C to prevent oxidation. Avoid exposure to moisture or light, as methoxymethoxy groups are prone to hydrolysis and photodegradation .

- Monitor degradation via periodic HPLC analysis. Shelf life typically exceeds 6 months under optimal conditions .

Advanced Research Questions

Q. How does 1,2-Dimethoxy-4-(methoxymethoxy)benzene participate in cross-coupling reactions for functionalization?

- Reactivity Insights :

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) for C–C bond formation at the para position .

- Challenges : Steric hindrance from methoxy groups may reduce reaction yields. Use microwave-assisted synthesis to enhance efficiency .

Q. What role does this compound play in synthesizing bioactive derivatives?

- Case Study :

- Fluorinated Analogs : Replace the methoxymethoxy group with fluorinated propenyl chains (e.g., Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene) to study insect attractant activity. The E-isomer exhibits twice the activity of the Z-isomer in oriental fruit fly assays .

- SAR Analysis : Modify substituent electronics (e.g., nitro, allyl) to correlate with antimicrobial or anticancer properties. Use DFT calculations to predict π-π stacking interactions .

Q. How can computational modeling predict the electronic properties of this compound?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .

- Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP1A2) to assess metabolic stability. Use AutoDock Vina with grid parameters centered on the heme iron .

Q. What contradictions exist in reported spectral data for structurally similar derivatives?

- Data Reconciliation :

- Mass Spectral Discrepancies : Some studies report M⁺ peaks at m/z 178.23 (e.g., methyleugenol) versus 226.10 for the target compound. Verify using isotopic labeling (e.g., deuterated analogs) to distinguish fragmentation pathways .

- NMR Assignments : Conflicting δ values for methoxymethoxy protons in polar vs. nonpolar solvents. Re-run spectra in CDCl₃ vs. DMSO-d₆ to assess solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。